molecular formula C22H27FN2O3 B2430681 1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 712345-48-7

1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one

Cat. No. B2430681
CAS RN: 712345-48-7
M. Wt: 386.467
InChI Key: VZNAGXYFCCGBFQ-UHFFFAOYSA-N
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Description

The compound “1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which have shown potent antimicrobial activity . The synthesized compounds were tested for their in vitro antimicrobial activity and cytotoxicity .

2. Inhibitor of Human Equilibrative Nucleoside Transporters The compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Neuropharmacological Potential

Given the neuropharmacological potential of piperazine derivatives, this compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems.

Inhibitor of Monoacylglycerol Lipase (MAGL)

The compound has been characterized as an inhibitor of MAGL, an enzyme that plays a key role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL reduces neuroinflammatory signaling in animal models of brain injury, neurodegeneration, and status epilepticus .

Antifungal Agents

The compound has been used in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which were synthesized as potential antifungal agents .

Drug Design and Development

The role of fluorine in drug design and development is intensifying rapidly as we learn more about its unique properties such as high electronegativity, small atomic radius, and low polarizability of the C-F bond . The sensible introduction of fluorine into an organic molecule can productively influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .

properties

IUPAC Name

1-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-2-22(27)17-7-9-19(10-8-17)28-16-18(26)15-24-11-13-25(14-12-24)21-6-4-3-5-20(21)23/h3-10,18,26H,2,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAGXYFCCGBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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